Product packaging for Ras-related protein Rab-27A (178-186)(Cat. No.:)

Ras-related protein Rab-27A (178-186)

Cat. No.: B1575445
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Ras-related protein Rab-27A (178-186) is a peptide reagent for life science research. Rab-27A is a small GTPase that functions as a critical molecular switch in regulating vesicle trafficking processes, including the transport, docking, and fusion of secretory vesicles with the plasma membrane . Full-length Rab-27A is well-studied for its role in the exocytosis of lysosome-related organelles. It is essential for cytotoxic granule release in T-cells , melanosome transport in melanocytes , and insulin secretion from pancreatic beta-cells . Furthermore, Rab-27A, along with its isoform Rab-27B, is a key regulator of exosome secretion, promoting the docking of multivesicular bodies (MVBs) to the plasma membrane . Research has also implicated Rab-27A in various stages of cancer progression, where it can influence tumor growth, metastasis, and chemoresistance by modulating exosome-mediated communication and altering the tumor microenvironment . A recent study also identified a role for Rab-27A in the transport of influenza A virus membrane proteins to the cell surface, facilitating viral assembly and budding . This reagent is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

sequence

LDLIMKRME

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Ras-related protein Rab-27A (178-186)

Origin of Product

United States

Q & A

Q. What is the mechanistic role of Rab-27A in cytotoxic granule exocytosis in lymphocytes?

Rab-27A regulates cytotoxic granule maturation, docking, and priming at the immunologic synapse in lymphocytes. Methodologically, researchers can use siRNA knockdown or CRISPR-Cas9 to disrupt Rab-27A and measure granule secretion via flow cytometry or ELISA-based degranulation assays (e.g., CD107a surface exposure) . Co-localization studies with markers like perforin or granzyme B via immunofluorescence can validate its role in vesicle trafficking .

Q. How do RAB27A mutations contribute to Griscelli syndrome type 2?

Griscelli syndrome type 2 is characterized by immune dysfunction and partial albinism due to Rab-27A mutations impairing melanosome transport and cytotoxic granule release. Researchers can model these mutations using patient-derived lymphocytes or melanocytes, followed by functional assays such as melanosome distribution analysis (microscopy) or cytotoxicity assays (e.g., target cell lysis) .

Q. What signaling pathways involve Rab-27A in cellular secretion processes?

Rab-27A interacts with effectors like SYTL2 (via its SHD domain) to regulate vesicle trafficking in melanocytes and immune cells . Researchers can map these interactions using co-immunoprecipitation (Co-IP) or GST pull-down assays with GTP-bound Rab-27A mutants (Q78L). Pathway inhibitors (e.g., ERK/JNK inhibitors) can further dissect downstream signaling cascades .

Advanced Research Questions

Q. How can contradictions in Rab-27A’s role across cancer models be resolved?

Discrepancies arise from context-dependent roles (e.g., pro-metastatic in bladder cancer via circBPTF/miR-31-5p vs. tumor-suppressive in other models). To resolve these, use isoform-specific knockdown/overexpression in relevant cell lines, coupled with transcriptomic profiling (RNA-seq) and functional validation in xenograft models. Single-cell RNA-seq can further identify subpopulations where Rab-27A drives malignancy .

Q. What methodologies are recommended for validating Rab-27A’s interaction with SYTL2 in melanosome distribution?

  • In vitro : Use recombinant SYTL2 SHD domain and GTP-loaded Rab-27A in surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity .
  • In vivo : Employ Förster resonance energy transfer (FRET) probes in melanocytes to monitor real-time Rab-27A/SYTL2 interactions during melanosome trafficking .

Q. How can Rab-27A activation states (GTP/GDP-bound) be assessed in cellular assays?

  • Pulldown assays : Use GST-tagged effector proteins (e.g., SYTL2-SHD) to isolate GTP-bound Rab-27A from lysates .
  • Biosensors : Genetically encoded FRET biosensors (e.g., Raichu-Rab27A) can visualize spatiotemporal activation in live cells .

Q. What in vitro and in vivo models are optimal for studying Rab-27A in immune regulation?

  • In vitro : Primary CD8+ T cells or NK cells from Rab-27A-deficient mice (e.g., ashen mice) .
  • In vivo : Xenograft models with Rab-27A knockdown tumors to assess immune cell infiltration via multiplex immunohistochemistry .

Q. How can researchers identify Rab-27A effectors in specific cellular contexts?

Perform affinity purification-mass spectrometry (AP-MS) using GTP-locked Rab-27A (Q78L) as bait. Validate candidates via proximity ligation assays (PLA) or knockout/knockdown followed by functional rescue experiments .

Methodological Considerations

  • Antibody Validation : Use Rab-27A-specific monoclonal antibodies (e.g., 1590CT813.266.26) for Western blotting, ensuring cross-reactivity is tested in knockout controls .
  • ELISA Quantification : Optimize sample preparation (e.g., protease inhibitors) to avoid degradation when measuring Rab-27A levels in clinical specimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.